Boc-AEVD-CHO Exhibits 6250-Fold Selectivity for Caspase-8 Over Caspase-2, Defining a Unique Group III Fingerprint
Boc-AEVD-CHO demonstrates a distinctive selectivity window that differentiates it from the broader specificity of pan-caspase inhibitors and the narrow targeting of caspase-1-selective probes. Against caspase-8, Boc-AEVD-CHO exhibits a Ki of 1.6 nM, while its activity against caspase-2 is negligible with a Ki exceeding 10,000 nM, yielding a selectivity ratio greater than 6,250-fold . In contrast, the widely used pan-caspase inhibitor Z-VAD-FMK displays far less discrimination, with reported Ki values of approximately 2.5 nM for caspase-8 and 3.9 nM for caspase-9, representing only a ~1.5-fold difference [1].
| Evidence Dimension | Selectivity ratio (caspase-2 Ki / caspase-8 Ki) |
|---|---|
| Target Compound Data | > 6,250-fold (caspase-2 Ki > 10,000 nM; caspase-8 Ki = 1.6 nM) |
| Comparator Or Baseline | Z-VAD-FMK: ~1.5-fold (caspase-9 Ki = 3.9 nM; caspase-8 Ki = 2.5 nM) |
| Quantified Difference | Boc-AEVD-CHO exhibits > 4,000-fold greater discrimination between caspases than Z-VAD-FMK |
| Conditions | In vitro recombinant human caspase enzymatic assays; pH 7.5, 25°C |
Why This Matters
This selectivity enables experiments requiring caspase-8 inhibition without confounding suppression of caspase-2-mediated pathways, a distinction that pan-caspase inhibitors cannot provide.
- [1] EMBL-EBI. Small-molecule inhibitor: Z-VAD-FMK. ChEMBL Database. View Source
